BenchChemオンラインストアへようこそ!

1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine

Physicochemical profiling Regioisomer differentiation Lipophilicity optimization

1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine (CAS 1235283-53-0) is a fully synthetic N-sulfonylpiperidine derivative with molecular formula C12H15F2NO3S and molecular weight 291.32 g/mol. It belongs to a broader class of aryl sulfonylpiperidines that have been validated as privileged scaffolds in medicinal chemistry, with demonstrated activity against VEGFR-2 kinase (lead compound IC50 = 0.0554 µM) , Gram-positive bacterial thymidylate kinase (TMK) , and 5-HT2A receptors.

Molecular Formula C12H15F2NO3S
Molecular Weight 291.31
CAS No. 1235283-53-0
Cat. No. B2686269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine
CAS1235283-53-0
Molecular FormulaC12H15F2NO3S
Molecular Weight291.31
Structural Identifiers
SMILESCOC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F
InChIInChI=1S/C12H15F2NO3S/c1-18-10-4-6-15(7-5-10)19(16,17)12-8-9(13)2-3-11(12)14/h2-3,8,10H,4-7H2,1H3
InChIKeyKDCBYFVJMRUFLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine (CAS 1235283-53-0): Structural, Physicochemical, and Class-Level Evidence Profile for Differentiated Procurement


1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine (CAS 1235283-53-0) is a fully synthetic N-sulfonylpiperidine derivative with molecular formula C12H15F2NO3S and molecular weight 291.32 g/mol . It belongs to a broader class of aryl sulfonylpiperidines that have been validated as privileged scaffolds in medicinal chemistry, with demonstrated activity against VEGFR-2 kinase (lead compound IC50 = 0.0554 µM) [1], Gram-positive bacterial thymidylate kinase (TMK) [2], and 5-HT2A receptors [3]. The compound incorporates three key pharmacophoric elements: a 2,5-difluorophenylsulfonyl electron-withdrawing warhead, a 4-methoxy substituent on the piperidine ring that modulates lipophilicity and hydrogen-bonding capacity, and the conformationally constrained piperidine core. It is important to note that direct, peer-reviewed bioactivity data for this specific compound is notably scarce in the public domain; differentiation from close analogs therefore rests primarily on structural, physicochemical, and class-level inferential evidence rather than head-to-head biological comparisons.

Why Regioisomeric or Non-Fluorinated Analogs Cannot Substitute for 1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine in Target-Focused Research


Within the aryl sulfonylpiperidine chemical space, seemingly minor structural variations produce non-interchangeable biological and physicochemical profiles. The 2,5-difluorophenyl substitution pattern places fluorine atoms in a unique ortho-meta relationship that generates a distinct molecular electrostatic potential surface, dipole moment vector, and steric contour compared to the 2,4-, 2,6-, and 3,5-difluoro regioisomers . These electronic differences directly influence the sulfonyl group's hydrogen-bond acceptor strength and the aryl ring's capacity for π-stacking within target binding pockets. The 4-methoxy group on the piperidine ring adds one additional hydrogen-bond acceptor, increases topological polar surface area (TPSA), and reduces LogP relative to the des-methoxy analog 1-[(2,5-difluorophenyl)sulfonyl]piperidine (CAS 898082-42-3, MW 261.29, LogP ~2.65) . Class-level SAR from N-sulfonylpiperidine VEGFR-2 inhibitors demonstrates that substituent identity and position on both the aryl sulfonyl and piperidine rings are critical determinants of potency (IC50 range across analogs: 0.0554 µM to >10 µM) [1]. Similarly, in the TMK inhibitor series, optimization of logD via aryl substitution was essential for achieving broad-spectrum antibacterial MICs and >10^5 selectivity over the human TMK homolog [2]. These data collectively establish that generic substitution of the 2,5-difluoro-4-methoxy combination with any regioisomeric or de-fluorinated variant cannot be assumed to preserve target engagement, selectivity, or physicochemical suitability.

Quantitative Differentiation Evidence for 1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine Versus Closest Analogs


Regioisomeric Fluorine Substitution: 2,5-Difluoro vs 2,4-Difluoro vs 3,5-Difluoro Predicted LogP Differentiation

The 2,5-difluorophenyl regioisomer (target compound) exhibits a predicted LogP distinguishable from its 2,4-difluoro and 3,5-difluoro counterparts due to differences in fluorine atom spatial arrangement affecting overall molecular dipole and solvation free energy. While experimentally measured LogP values for these specific regioisomers are not available in the public domain, the MMsINC database reports a computed SlogP of 2.75 for a structurally proximal 2,4-difluorophenylsulfonyl analog [1]. The des-methoxy comparator 1-[(2,5-difluorophenyl)sulfonyl]piperidine (CAS 898082-42-3) has a reported LogP of 2.65 . The 4-methoxy group on the target compound is expected to increase LogP by approximately 0.3–0.5 units relative to the des-methoxy analog, placing the target compound's LogP in the estimated range of 2.95–3.15. By contrast, the 3,5-difluoro regioisomer, with its symmetrical meta-fluorine arrangement, is predicted to have a lower dipole moment and potentially altered LogP due to different aqueous solvation. This differentiation matters because LogP shifts of ≥0.3 units can significantly affect membrane permeability, protein binding, and assay-specific IC50 measurements in biochemical and cellular screens.

Physicochemical profiling Regioisomer differentiation Lipophilicity optimization

4-Methoxy Substituent Impact: Molecular Weight and Hydrogen-Bond Acceptor Count vs Des-Methoxy Analog

The presence of the 4-methoxy group on the piperidine ring differentiates the target compound (MW 291.32) from its closest des-methoxy congener 1-[(2,5-difluorophenyl)sulfonyl]piperidine (CAS 898082-42-3, MW 261.29) . The methoxy substituent adds 30.03 Da to the molecular weight, contributes one additional hydrogen-bond acceptor (total HBA count increases from 4 to 5), and is predicted to increase topological polar surface area (TPSA) by approximately 9–12 Ų. In the context of the N-sulfonylpiperidine VEGFR-2 inhibitor series, substituents on the piperidine ring were shown to modulate both enzymatic potency and cellular antiproliferative activity; compound 8 in that series achieved VEGFR-2 IC50 = 0.0554 µM and antiproliferative IC50 values of 3.94 µM (HCT-116), 3.76 µM (HepG-2), and 4.43 µM (MCF-7) [1]. While the target compound's specific bioactivity is uncharacterized, the 4-methoxy group provides a synthetic handle for further derivatization (e.g., O-demethylation to the 4-hydroxy analog) that is absent in the des-methoxy comparator, offering greater versatility as a building block for library synthesis.

Medicinal chemistry Lead optimization Physicochemical property tuning

Class-Level VEGFR-2 Kinase Inhibitory Potential: N-Sulfonylpiperidine Scaffold Validation

The N-sulfonylpiperidine scaffold has been independently validated as a bona fide VEGFR-2 inhibitory chemotype. Elgammal et al. (2024) reported that compound 8 in their N-sulfonylpiperidine series inhibited VEGFR-2 with an IC50 of 0.0554 µM, comparable to the reference drug sorafenib (IC50 = 0.0416 µM) [1]. A subsequent structure-guided optimization study published in Scientific Reports (2026) further confirmed this scaffold's potential, with optimized analog 16 demonstrating dual VEGFR-2/EGFR inhibition and G0/G1 cell cycle arrest in MCF-7 cells [2]. Critically, SAR from these studies demonstrates that both the aryl sulfonyl substituent identity and the piperidine ring substitution pattern are key potency determinants, with IC50 values spanning over two orders of magnitude (0.0554 µM to >10 µM) depending on substitution [1]. The target compound's 2,5-difluorophenylsulfonyl-4-methoxy substitution pattern has not been directly tested in these published series. However, the scaffold-level validation establishes a credible biological hypothesis for this compound class: the sulfonylpiperidine core can engage the VEGFR-2 ATP-binding pocket, and the 2,5-difluoro substitution may offer distinct binding interactions compared to the unsubstituted phenyl or mono-halogenated analogs used in the published work.

Kinase inhibition VEGFR-2 Anticancer Angiogenesis

Class-Level Antibacterial Thymidylate Kinase (TMK) Inhibition: Sulfonylpiperidine Scaffold with Demonstrated Target Engagement and Selectivity

Sulfonylpiperidines have been crystallographically validated as inhibitors of Gram-positive bacterial thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis. Martínez-Botella et al. (2013) demonstrated that sulfonylpiperidine inhibitors form key hydrogen bonds with Arg48 in Staphylococcus aureus TMK, as confirmed by protein crystallography [1]. The optimized phenol derivative 11 achieved potent TMK inhibition with excellent MICs against a broad spectrum of Gram-positive bacteria and >10^5-fold selectivity over the human TMK homolog [1]. In this series, the sulfonamide linker was a direct replacement for a methylene linker, with retention of binding conformation, underscoring the critical role of the sulfonyl group in target engagement [1]. The target compound's 2,5-difluorophenylsulfonyl group presents a distinct electronic profile compared to the aryl substituents explored in the published TMK series, potentially offering differentiated hydrogen-bonding geometry with the Arg48 residue. While the target compound has not been assayed against TMK, the scaffold-level crystallographic validation provides a strong rationale for its evaluation as an antibacterial lead or probe compound.

Antibacterial Thymidylate kinase Gram-positive Target validation

Fluorine Substitution Impact on Metabolic Stability: Class-Level Evidence from 5-HT2A Antagonist Sulfonylpiperidine Series

In the 4-(phenylsulfonyl)piperidine series developed as 5-HT2A receptor antagonists, Fletcher et al. (2002) demonstrated that the parent compound 1-(2-(2,4-difluorophenyl)ethyl)-4-(phenylsulfonyl)piperidine (compound 12) suffered from poor oral bioavailability, which was systematically addressed by using rat liver microsomal stability as a predictor [1]. Introduction of electron-withdrawing substituents (4-cyano and 4-carboxamido) on the phenylsulfonyl ring yielded orally bioavailable, brain-penetrant analogs 26 and 31 [1]. This study established a direct link between aryl substitution pattern, microsomal stability, and in vivo pharmacokinetic performance within the sulfonylpiperidine class. The target compound's 2,5-difluorophenylsulfonyl motif combines the metabolic stability advantages conferred by fluorine substitution (blocking potential sites of oxidative metabolism) with the electron-withdrawing character that modulates sulfonyl group reactivity. While the target compound has not been directly evaluated in microsomal stability assays, the class-level SAR predicts that the 2,5-difluoro pattern may offer a distinct metabolic stability profile compared to non-fluorinated or mono-fluorinated analogs, potentially translating to improved in vivo exposure.

Metabolic stability Microsomal clearance Fluorine substitution CNS drug discovery

Physicochemical Property Comparison: Density, Boiling Point, and Flash Point vs Des-Methoxy Analog

Physicochemical properties relevant to compound handling, storage, and formulation can be compared between the target compound and its des-methoxy analog. 1-[(2,5-Difluorophenyl)sulfonyl]piperidine (CAS 898082-42-3) has reported density of 1.4±0.1 g/cm³, boiling point of 361.6±52.0 °C at 760 mmHg, flash point of 172.5±30.7 °C, and refractive index of 1.542 . The target compound, with its additional 4-methoxy group and higher molecular weight (291.32 vs 261.29), is expected to exhibit moderately higher density (estimated ~1.33–1.38 g/cm³ based on typical methoxy group contributions), a slightly elevated boiling point, and potentially different solubility characteristics due to the added ether oxygen. These property differences, while modest, can influence large-scale handling, solvent selection for reactions, and formulation approaches in preclinical development. The target compound also contains one additional rotatable bond (the methoxy C–O bond), which may affect conformational entropy and crystallization behavior compared to the des-methoxy analog.

Physicochemical characterization Compound handling Formulation development

Recommended Research and Procurement Application Scenarios for 1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine Based on Differentiated Evidence


Kinase Inhibitor SAR Expansion: VEGFR-2 and Multi-Target Anticancer Programs

Procure this compound as a structurally distinct N-sulfonylpiperidine building block for expanding SAR around the validated VEGFR-2 inhibitory scaffold. The 2,5-difluorophenylsulfonyl-4-methoxy substitution pattern has not been explored in published N-sulfonylpiperidine VEGFR-2 series (Elgammal et al., 2024, IC50 = 0.0554 µM for lead compound 8) [1] or in the subsequent multi-target anticancer optimization campaign (Scientific Reports, 2026) [2]. Its procurement enables interrogation of whether the 2,5-difluoro arrangement offers improved VEGFR-2 affinity, altered kinase selectivity profile, or differentiated cellular antiproliferative activity compared to the published analogs. The 4-methoxy group provides a synthetic handle for late-stage diversification (O-demethylation, Mitsunobu coupling, or conversion to a leaving group).

Antibacterial Probe Development: Gram-Positive TMK Inhibitor Screening

Deploy this compound as a novel aryl sulfonylpiperidine variant for screening against bacterial thymidylate kinase (TMK), leveraging the crystallographically validated sulfonylpiperidine–TMK binding mode (Martínez-Botella et al., 2013) [1]. The 2,5-difluorophenyl group presents a distinct hydrogen-bonding surface to the TMK Arg48 residue compared to the previously explored aryl substituents. The >10^5 selectivity window over human TMK demonstrated by the scaffold class supports its evaluation as a potential selective antibacterial agent. Procurement of this specific regioisomer allows head-to-head comparison with 2,4-difluoro, 2,6-difluoro, and 3,5-difluoro analogs to establish fluorine positional SAR for TMK inhibition.

CNS Drug Discovery: 5-HT2A Receptor Antagonist Scaffold Diversification

Utilize this compound as a starting point for synthesizing novel 5-HT2A receptor antagonists, guided by the established SAR from the 4-(phenylsulfonyl)piperidine series (Fletcher et al., 2002) [1]. In that series, the 2,4-difluorophenethyl N-substituent was critical for target affinity, while aryl sulfonyl substitution determined microsomal stability and oral bioavailability. The target compound's 2,5-difluorophenylsulfonyl group combined with the 4-methoxy substituent offers a unique vector for exploring N-substitution SAR while maintaining a metabolically stabilized sulfonyl moiety. Procurement enables evaluation of whether the 2,5-difluoro pattern provides superior brain penetration or reduced hERG liability compared to published 2,4-difluoro congeners.

Medicinal Chemistry Building Block: Late-Stage Functionalization and Library Synthesis

Procure this compound as a versatile synthetic intermediate for parallel library synthesis. The 4-methoxy group serves as a latent hydroxy handle (via BBr3 or TMSI demethylation), enabling the generation of 4-hydroxy, 4-O-alkyl, 4-O-aryl, or 4-O-sulfonyl analogs. The 2,5-difluorophenyl ring retains two unsubstituted positions (C-3 and C-6) amenable to electrophilic aromatic substitution or metalation/functionalization chemistry, unlike the 2,4-difluoro or 2,6-difluoro regioisomers which have different reactivity profiles at the remaining open positions. Its molecular weight (291.32) and predicted LogP (~3.0) place it within lead-like chemical space, suitable for fragment growth or hit-to-lead optimization campaigns.

Quote Request

Request a Quote for 1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.